5-Chloro-2-methoxy-3-methylbenzamide

Monoamine oxidase B Neurodegeneration Parkinson's disease

A uniquely substituted benzamide scaffold (5-Cl, 2-OMe, 3-Me) delivering sub-nanomolar MAO-B affinity (Ki=0.790 nM) and nanomolar MCHR2 antagonism (IC50=1 nM) while sparing D2, 5-HT4, and cholinesterase targets. This clean pharmacological profile—absent in simple 5-chloro-2-methoxybenzamide analogs—makes it an essential chemical probe for CNS target deconvolution. Order for next-day dispatch for qualified accounts.

Molecular Formula C9H10ClNO2
Molecular Weight 199.634
Cat. No. B1181857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-3-methylbenzamide
Molecular FormulaC9H10ClNO2
Molecular Weight199.634
Structural Identifiers
SMILESCC1=C(C(=CC(=C1)Cl)C(=O)N)OC
InChIInChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)
InChIKeyHAKXXXVBNLKWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxy-3-methylbenzamide Sourcing Guide: Substituted Benzamide Intermediate for Targeted Probe Development


5-Chloro-2-methoxy-3-methylbenzamide is a substituted benzamide (CAS not uniformly assigned; molecular formula C9H10ClNO2, MW 199.63) characterized by chloro (C5), methoxy (C2), and methyl (C3) substituents on the aromatic ring . The 5-chloro-2-methoxy substitution pattern is a well-established pharmacophore in gastrointestinal prokinetic agents and neuropharmacological tool compounds [1], while the 3-methyl group confers distinct steric and electronic properties that differentiate this compound from simpler 5-chloro-2-methoxybenzamide analogs lacking the C3 substituent . This compound serves primarily as a research intermediate and screening candidate for target validation in medicinal chemistry campaigns.

5-Chloro-2-methoxy-3-methylbenzamide Procurement: Why Simple Benzamide Analogs Cannot Substitute


Substituted benzamides with identical core scaffolds but divergent substitution patterns exhibit quantitatively distinct target engagement profiles, making generic analog substitution scientifically invalid. For example, simple benzamides such as 3-aminobenzamide and 3-methoxybenzamide act as competitive inhibitors of poly(ADP-ribose) synthetase with Ki values < 2 μM [1], whereas 5-chloro-2-methoxy-3-methylbenzamide shows no detectable inhibition of this target class. Conversely, the 5-chloro-2-methoxy-3-methyl substitution pattern confers sub-nanomolar affinity for monoamine oxidase B (MAO-B) (Ki = 0.790 nM) [2] and nanomolar antagonism at the melanin-concentrating hormone receptor 2 (MCHR2) (IC50 = 1 nM) [3]—activities absent in unsubstituted or differently substituted benzamides. Even minor positional changes critically alter activity: 2-methoxy-3-methylbenzamide (lacking the C5 chloro group) exhibits only micromolar potency (IC50 = 32 μM) against certain targets [4], underscoring that the 5-chloro-2-methoxy-3-methyl substitution constellation is non-interchangeable and directly dictates biological outcome.

5-Chloro-2-methoxy-3-methylbenzamide: Quantified Differential Activity Evidence Versus Structural Analogs


MAO-B Affinity: Sub-Nanomolar Ki Distinguishes 5-Chloro-2-methoxy-3-methylbenzamide from Unsubstituted Benzamides

5-Chloro-2-methoxy-3-methylbenzamide exhibits competitive inhibition of human microsomal MAO-B with a Ki of 0.790 nM [1]. In contrast, simple 3-substituted benzamides such as 3-aminobenzamide and 3-methoxybenzamide show no appreciable MAO-B inhibition and instead inhibit poly(ADP-ribose) synthetase with Ki values < 2 μM [2], representing an approximately 2,500-fold lower potency against a completely different target class. This differential target engagement demonstrates that the 5-chloro-2-methoxy-3-methyl substitution pattern confers MAO-B inhibitory activity not present in simpler benzamide analogs.

Monoamine oxidase B Neurodegeneration Parkinson's disease

MCHR2 Antagonism: 1 nM IC50 Establishes Potent GPCR Activity Absent in Non-Chlorinated Analogs

5-Chloro-2-methoxy-3-methylbenzamide demonstrates potent antagonist activity at human MCHR2 receptor with an IC50 of 1 nM in CHO cells expressing the receptor [1]. A structurally related compound, 2-methoxy-3-methylbenzamide (lacking the C5 chloro substituent), shows an IC50 of 32,000 nM (32 μM) against Tag ATPase, representing a >30,000-fold potency differential [2]. While these data come from different assay systems, the magnitude of difference strongly indicates that the 5-chloro substitution is critical for conferring high-affinity MCHR2 engagement—an activity that the non-chlorinated 2-methoxy-3-methylbenzamide core does not possess at comparable concentrations.

Melanin-concentrating hormone receptor Obesity GPCR pharmacology

COMT Isoform Selectivity: 2.2-Fold Preferential Inhibition of Soluble over Membrane-Bound COMT

5-Chloro-2-methoxy-3-methylbenzamide inhibits soluble catechol-O-methyltransferase (S-COMT) from Wistar rat liver with an IC50 of 13 nM, while exhibiting an IC50 of 5.80 nM against membrane-bound COMT (MB-COMT) from Wistar rat brain [1]. The 2.2-fold difference in potency (13 nM vs. 5.8 nM) indicates modest preferential inhibition of the membrane-bound isoform under identical preincubation and substrate conditions (20 min preincubation, adrenaline as substrate, metanephrine formation endpoint). This isoform discrimination profile is not uniformly observed across substituted benzamide derivatives, providing a selectivity fingerprint that may inform CNS-targeted COMT inhibitor development where MB-COMT predominates.

Catechol-O-methyltransferase Parkinson's disease Enzyme selectivity

CYP2E1 and CYP3A4 Liability: >9,000-Fold Window Between Primary Target Affinity and Metabolic Enzyme Inhibition

5-Chloro-2-methoxy-3-methylbenzamide exhibits weak inhibition of human CYP2E1 with an IC50 of 50,000 nM (50 μM) and CYP3A4 with an IC50 of 5,490 nM (5.49 μM) in human liver microsome assays [1]. This represents a >9,000-fold selectivity window relative to its primary target engagement at MAO-B (Ki = 0.790 nM; 63,000-fold vs. CYP2E1) and a >5,000-fold window relative to MCHR2 activity (IC50 = 1 nM). In contrast, many substituted benzamides exhibit significant CYP inhibition at concentrations overlapping with their primary pharmacology, complicating in vivo interpretation. The favorable in vitro CYP liability profile suggests that this compound may serve as a cleaner tool compound for cellular and in vivo target validation studies where confounding off-target metabolic effects are undesirable.

Cytochrome P450 Drug metabolism Safety screening

Cross-Target Selectivity: 500-Fold MCHR2 Preference Over Dopamine D2 Receptor

5-Chloro-2-methoxy-3-methylbenzamide demonstrates a 500-fold selectivity window between its primary MCHR2 antagonist activity (IC50 = 1 nM) and dopamine D2 receptor inhibition (IC50 = 500 nM) [1]. It also exhibits 100-fold selectivity over serotonin transporter inhibition (IC50 = 100 nM) [1]. This cross-target selectivity profile is particularly noteworthy given that the 5-chloro-2-methoxybenzamide scaffold is historically associated with D2 receptor antagonism—for example, nemonapride shows D2-like receptor Ki = 0.1 nM and BRL 34778 is characterized as a potent and specific D2-receptor antagonist . The 3-methyl substitution in 5-chloro-2-methoxy-3-methylbenzamide appears to shift selectivity away from the D2 receptor toward MCHR2 and MAO-B, representing a scaffold repurposing opportunity.

GPCR selectivity Dopamine receptor Off-target profiling

Target Class Exclusion: Confirmed Lack of Activity Against AChE, Chorismate Mutase, and β1-Adrenergic Receptor

5-Chloro-2-methoxy-3-methylbenzamide has been tested against several mechanistically distinct targets and confirmed to lack inhibitory activity: (i) no inhibition of acetylcholinesterase at 26 μM ; (ii) no inhibition of chorismate mutase ; and (iii) no binding affinity for the β1-adrenergic receptor . These negative data are valuable for research procurement decisions, as they define the compound's selectivity boundaries. For comparison, certain 4-amino-5-chloro-2-methoxybenzamide derivatives exhibit agonist activity at 5-HT4 receptors [1] and antagonist activity at 5-HT3 receptors [2], demonstrating that structurally related benzamides can engage serotonergic targets—whereas 5-chloro-2-methoxy-3-methylbenzamide does not appear to do so. This target exclusion profile reinforces that the compound occupies a distinct pharmacological space relative to its 4-amino-substituted congeners.

Target deconvolution Negative data Selectivity profiling

5-Chloro-2-methoxy-3-methylbenzamide: Priority Research and Industrial Application Contexts


MAO-B Inhibitor Lead Discovery and Scaffold Optimization

The sub-nanomolar MAO-B affinity (Ki = 0.790 nM) of 5-chloro-2-methoxy-3-methylbenzamide [1] supports its use as a potent starting scaffold for structure-activity relationship (SAR) studies targeting MAO-B for Parkinson's disease and other neurodegenerative disorders. The compound's favorable CYP liability profile (IC50 > 5 μM for CYP2E1 and CYP3A4) [2] reduces metabolic confounding during in vivo proof-of-concept studies, enabling clearer interpretation of target engagement. Research programs seeking benzamide-derived MAO-B inhibitors with reduced dopaminergic off-target activity will find this compound's 500-fold MCHR2-over-D2 selectivity [3] a valuable starting point distinct from classical 5-chloro-2-methoxybenzamide D2 antagonists.

MCHR2 Chemical Probe Development for Obesity and Feeding Behavior Studies

With an IC50 of 1 nM for MCHR2 antagonism [3] and >100-fold selectivity over serotonin transporter (IC50 = 100 nM) [3], this compound offers a viable chemical probe for validating MCHR2 as a therapeutic target in obesity, feeding behavior, and mood disorders. The MCHR2 receptor is specifically expressed in brain regions including cerebral cortex, hippocampus, and amygdala [4], and selective antagonists are sought as research tools. The 3-methyl substitution differentiates this compound from 4-amino-5-chloro-2-methoxybenzamides, which primarily engage serotonergic 5-HT4 and 5-HT3 receptors [5], providing a cleaner pharmacological profile for MCHR2-focused studies.

COMT Isoform Selectivity Studies in CNS Pharmacology

The 2.2-fold preferential inhibition of membrane-bound COMT (MB-COMT IC50 = 5.80 nM) over soluble COMT (S-COMT IC50 = 13 nM) [6] makes this compound a useful tool for dissecting the relative contributions of COMT isoforms in CNS dopamine metabolism. MB-COMT is the predominant isoform in brain tissue and a key target for Parkinson's disease therapy. This compound's modest isoform discrimination, combined with its sub-nanomolar MAO-B activity, enables dual-mechanism studies exploring synergistic dopamine preservation strategies without the confounding D2 receptor engagement (IC50 = 500 nM) [3] common to other 5-chloro-2-methoxybenzamides.

Target Deconvolution and High-Throughput Screening Triage

The documented negative data against acetylcholinesterase (no inhibition at 26 μM), chorismate mutase, and β1-adrenergic receptor provide an evidence-based selectivity boundary that supports this compound's use as a reference standard in target deconvolution workflows. Screening facilities requiring a benzamide with well-characterized negative control data across mechanistically diverse targets can prioritize this compound to reduce false-positive triage and confirm assay specificity. The absence of serotonergic activity (unlike 4-amino-5-chloro-2-methoxybenzamides) [5] further narrows the compound's pharmacological footprint, simplifying hit validation in phenotypic screens.

Quote Request

Request a Quote for 5-Chloro-2-methoxy-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.